Cas no 2260932-02-1 (Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate)

Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate is a brominated thiophene derivative with significant utility in organic synthesis and pharmaceutical research. The compound features a thiophene core functionalized with bromine atoms at the 2- and 5-positions, enhancing its reactivity for cross-coupling reactions such as Suzuki or Stille couplings. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization, while the amino group provides a handle for additional functionalization via amidation or condensation reactions. This makes it a versatile intermediate for constructing complex heterocyclic frameworks, particularly in the development of bioactive molecules or materials science applications. Its structural features ensure compatibility with diverse synthetic strategies.
Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate structure
2260932-02-1 structure
Product name:Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
CAS No:2260932-02-1
MF:C9H11Br2NO2S
MW:357.062139749527
CID:6098163
PubChem ID:137944003

Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 2260932-02-1
    • ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
    • EN300-6729042
    • SCHEMBL22793410
    • Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
    • Inchi: 1S/C9H11Br2NO2S/c1-2-14-9(13)6(12)3-5-4-7(10)15-8(5)11/h4,6H,2-3,12H2,1H3
    • InChI Key: QBSSVPOZMCTXMD-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(S1)Br)CC(C(=O)OCC)N

Computed Properties

  • Exact Mass: 356.88568g/mol
  • Monoisotopic Mass: 354.88772g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 80.6Ų

Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6729042-0.1g
ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
2260932-02-1 95.0%
0.1g
$1195.0 2025-03-13
Enamine
EN300-6729042-1.0g
ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
2260932-02-1 95.0%
1.0g
$1357.0 2025-03-13
Enamine
EN300-6729042-5.0g
ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
2260932-02-1 95.0%
5.0g
$3935.0 2025-03-13
Enamine
EN300-6729042-0.5g
ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
2260932-02-1 95.0%
0.5g
$1302.0 2025-03-13
Enamine
EN300-6729042-0.25g
ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
2260932-02-1 95.0%
0.25g
$1249.0 2025-03-13
Enamine
EN300-6729042-2.5g
ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
2260932-02-1 95.0%
2.5g
$2660.0 2025-03-13
Enamine
EN300-6729042-0.05g
ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
2260932-02-1 95.0%
0.05g
$1140.0 2025-03-13
Enamine
EN300-6729042-10.0g
ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate
2260932-02-1 95.0%
10.0g
$5837.0 2025-03-13

Additional information on Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate

Introduction to Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate (CAS No. 2260932-02-1)

Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate (CAS No. 2260932-02-1) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its complex molecular structure, which includes an amino group, a brominated thiophene moiety, and an ester functional group. These features contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.

The chemical structure of Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate is represented by the formula C11H14Br2N1O2S1. The presence of bromine atoms in the thiophene ring imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The ester group, on the other hand, can be hydrolyzed under physiological conditions, potentially affecting the compound's pharmacokinetic properties.

In recent years, there has been a growing interest in the synthesis and biological evaluation of compounds containing brominated thiophene moieties. Research has shown that such compounds can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported that a series of brominated thiophene derivatives demonstrated potent inhibitory effects against specific kinases involved in cancer cell proliferation.

Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate has been synthesized using various methods, including transition metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. One common synthetic route involves the reaction of 3-bromo-2-thiophenecarboxylic acid with ethyl 3-bromoacrylate in the presence of a base, followed by amination to introduce the amino group. This synthetic strategy allows for the preparation of the compound with high purity and yield.

The biological activity of Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate has been extensively studied in both in vitro and in vivo models. In vitro assays have shown that this compound can effectively inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. Mechanistic studies have revealed that the compound targets multiple signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway.

In addition to its anticancer properties, Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate has also been investigated for its potential as an anti-inflammatory agent. A study published in Inflammation Research (2020) demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate have also been evaluated to assess its suitability for drug development. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and can penetrate biological membranes effectively. However, further optimization may be required to improve its stability and reduce potential side effects.

In conclusion, Ethyl 2-amino-3-(2,5-dibromothiophen-3-yl)propanoate (CAS No. 2260932-02-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd